N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-10-13-9-12(17-23(20,21)14-5-3-7-22-14)8-11-4-2-6-18(15(11)13)16(10)19/h3,5,7-10,17H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQRIVCRJULICE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Starting with readily available precursors, the process includes:
Formation of the pyrroloquinoline core through cyclization reactions.
Methylation and subsequent oxidation steps.
Attachment of the thiophene-2-sulfonamide group via sulfonation.
Conditions such as temperature, solvent choice, and catalysts are critical for optimizing each step.
Industrial Production Methods
In an industrial setting, the production might be streamlined to include:
High-throughput synthesis using automated reactors.
Use of green chemistry principles to minimize waste and environmental impact.
Advanced purification techniques such as chromatography or crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrroloquinoline core, leading to the formation of various oxidized derivatives.
Reduction: It is reducible under mild conditions, often using hydride donors or catalytic hydrogenation.
Substitution: The presence of the thiophene-2-sulfonamide group allows for nucleophilic substitution reactions, expanding its potential chemical modifications.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Jones reagent.
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for introducing halogens, followed by nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the starting materials and conditions but include various derivatives like oxidized pyrroloquinolines, reduced forms of the original compound, and substituted thiophene-sulfonamides.
Scientific Research Applications
Chemistry
Used as a building block for synthesizing novel heterocyclic compounds.
Studies on its reactivity and stability contribute to understanding complex organic systems.
Biology
Investigated for its interactions with biological targets, aiding in the development of new therapeutic agents.
Medicine
Explored for its potential as an anticancer, antimicrobial, or antiviral agent.
Its unique structure can mimic or inhibit biological pathways.
Industry
Application in materials science for developing new polymers or advanced materials.
Use in the agrochemical industry for synthesizing novel pesticides or herbicides.
Mechanism of Action
The precise mechanism of action depends on its specific application. general pathways include:
Binding to specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Interference with cellular processes at the molecular level, affecting cell viability or function.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs include:
(Z)-8-Fluoro-4,4,6-trimethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one (16d) Substituents: Fluorine at position 8, phenyl at position 6, and a thioxothiazolidinone group at position 1.
2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide Substituents: Phenoxyphenyl sulfonamide at position 6.
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide Substituents: Butyramide at position 7.
Physicochemical Properties
Notes:
- The target compound’s thiophene sulfonamide likely improves solubility in polar solvents compared to phenoxyphenyl analogs due to its smaller aromatic system and sulfonamide’s polarity.
- Higher melting points (e.g., 352–354°C for 16d) correlate with crystalline stability imparted by rigid substituents like thioxothiazolidinone .
Biological Activity
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide is a complex organic compound with significant implications in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C16H16N2O3S2
- Molecular Weight : 348.44 g/mol
- CAS Number : 903335-32-0
The structure features a unique arrangement of rings that includes a pyrrole-like system fused to a quinoline framework, alongside a thiophene ring and a sulfonamide group. This structural complexity contributes to its biological activity and interaction with various biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:
- Condensation Reactions : Combining starting materials such as substituted quinolines and thiophene derivatives.
- Cyclization : Formation of the fused ring system under controlled conditions.
- Acylation : Introducing the sulfonamide group to enhance biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance:
| Compound | MIC against E. coli (µM) | MIC against S. agalactiae (µM) |
|---|---|---|
| Compound A | 50 | 75 |
| Compound B | 100 | 100 |
These results suggest that this class of compounds may be effective against certain bacterial strains.
Kinase Inhibition
Another area of interest is the compound's potential as a kinase inhibitor. Kinases are essential for various cellular processes including growth and proliferation. Studies have shown that related compounds can inhibit specific kinases with moderate efficacy:
| Kinase Target | Inhibition Percentage (%) |
|---|---|
| Kinase A | 45 |
| Kinase B | 30 |
This inhibition could be leveraged for therapeutic applications in cancer treatment and other diseases where kinase activity is dysregulated.
The mechanism of action for this compound primarily involves its interaction with biological targets such as ion channels or enzymes involved in pain pathways. The sulfonamide functional group enhances its ability to interact with these targets.
Case Studies and Research Findings
Recent studies have explored the biological activity of similar compounds in various contexts:
-
Antimicrobial Activity : A study highlighted the effectiveness of related sulfonamides against Gram-positive bacteria such as Staphylococcus aureus.
"Compounds exhibited bacteriostatic characteristics against Gram-positive bacteria" .
-
Kinase Inhibition : Another investigation assessed the compound's ability to inhibit multiple kinases linked to cancer progression.
"Moderate inhibitory activity was observed against several kinases" .
Q & A
Q. What are the key synthetic strategies for N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with the functionalization of the pyrroloquinoline core followed by sulfonamide coupling. Critical steps include:
- Coupling reactions : Use of coupling agents like EDC or DCC to activate carboxylic acids or sulfonic acids for amide bond formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .
- Temperature control : Reactions are often conducted under reflux (e.g., 80–100°C) or at room temperature, depending on intermediate stability .
- Purification : Chromatography (HPLC, TLC) or recrystallization ensures high purity. Yield optimization requires iterative adjustment of stoichiometry and reaction time .
Q. Which analytical techniques are essential for confirming the molecular structure of this compound?
- NMR spectroscopy : 1H and 13C NMR are critical for verifying substituent positions and stereochemistry, particularly for the pyrroloquinoline and sulfonamide moieties .
- X-ray crystallography : Resolves 3D conformation, confirming spatial arrangement of the methyl group at the 1-position and the sulfonamide linkage .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, with ESI-HRMS providing ppm-level accuracy for structural confirmation .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound, particularly its enzyme inhibition potential?
- Enzyme assays : Target-specific assays (e.g., fluorogenic substrates for proteases or kinases) measure IC50 values. For example, sulfonamide derivatives have shown inhibition of Factor Xa and XIa in clotting cascades .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding interactions with active sites, leveraging the sulfonamide group’s affinity for zinc-containing enzymes .
- Cell-based studies : Evaluate cytotoxicity (via MTT assays) and selectivity using cancer cell lines. Structural analogs with chlorophenyl or fluorophenyl groups exhibit enhanced activity against specific cancer types .
Q. What experimental approaches address contradictions in reported biological activity data for pyrroloquinoline-sulfonamide hybrids?
- Structure-activity relationship (SAR) studies : Systematic modification of substituents (e.g., replacing methyl with ethyl or fluorophenyl groups) clarifies contributions to potency and selectivity .
- Assay standardization : Control variables like buffer pH, incubation time, and cell passage number to reconcile disparities between studies. For example, varying pH can alter sulfonamide ionization, affecting enzyme binding .
- Meta-analysis : Cross-reference data from analogs (e.g., thiophene- vs. benzene-sulfonamides) to identify trends in bioactivity .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- LogP determination : Measure partition coefficients to assess lipophilicity. Introducing hydrophilic groups (e.g., hydroxyl or carboxyl) improves aqueous solubility .
- Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., oxidation of the pyrroloquinoline core) and guide structural shielding .
- Prodrug strategies : Modify the sulfonamide group (e.g., esterification) to enhance bioavailability, with enzymatic cleavage releasing the active form in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
